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Compound of Interest

Compound Name: 4-Fluorophenyl 2-thienyl ketone

Cat. No.: B022332 Get Quote

This section details the synthesis, characterization, and crystal structure of (4-fluorophenyl)(2-

(methylthio)thiophen-3-yl)methanone.[1]

Experimental Protocols
Synthesis of (4-fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone[1]

Reaction Initiation: The precursor, 1-(4-fluorophenyl)-3-((2,2-diethoxyethyl)thio)-3-

(methylthio)prop-2-en-1-one, was combined with 5 mL of dry ethanol and 5 mL of

orthophosphoric acid in a round-bottomed flask.

Heating and Monitoring: The mixture was heated at 80°C for 80 minutes. The reaction's

progress was monitored using Thin Layer Chromatography (TLC) with a mobile phase of

ethyl acetate and petroleum ether (2:8 ratio).

Work-up and Extraction: Upon completion, the reaction mixture was concentrated using a

rotary evaporator. The resulting concentrate was poured into ice-cold water and extracted

with ethyl acetate. The organic phase was subsequently dried over anhydrous sodium

sulfate (Na₂SO₄).

Purification and Crystallization: The solvent was removed from the dried organic phase via

rotary evaporation. The crude product was purified by silica gel column chromatography,

eluting with a 5% ethyl acetate in petroleum ether solution. Single crystals suitable for X-ray
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diffraction were obtained by recrystallizing the purified compound from ethanol, which yielded

yellow, block-shaped crystals.[1]

Single-Crystal X-ray Diffraction[1]

A suitable single crystal with dimensions of 0.25 × 0.23 × 0.21 mm³ was selected and mounted

on a Bruker X8 Proteum diffractometer. Data was collected at 293 K using Mo Kα radiation (λ =

0.71073 Å). The structure was solved by direct methods and refined using a full-matrix least-

squares method on F².

Data Presentation
The key crystallographic data and refinement parameters are summarized in the tables below

for clear comparison and analysis.

Table 1: Crystal Data and Structure Refinement Parameters[1]
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Parameter Value

Empirical Formula C₁₂H₉FOS₂

Formula Weight 252.33

Crystal System Monoclinic

Space Group P2₁

Unit Cell Dimensions

a (Å) 5.4232(4)

b (Å) 14.1405(6)

c (Å) 7.5318(4)

β (°) 94.198(5)

Volume (Å³) 576.04(5)

Z 2

Data Collection

Temperature (K) 293

Radiation Wavelength (Å) 0.71073

θ range for collection (°) 3.07 to 25.03

Refinement Details

Refinement method Full-matrix least-squares on F²

R₁ [I > 2σ(I)] 0.0337

wR₂ (all data) 0.0806

Goodness-of-fit on F² 1.044

CCDC Deposition Number 1542125

Table 2: Selected Bond Lengths (Å)
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Bond Length (Å)

C1-F1 1.358(3)

C7=O1 1.225(3)

C8-S1 1.765(2)

C11-S1 1.718(2)

C12-S2 1.801(3)

C9-S2 1.743(2)

Table 3: Selected Bond Angles (°)

Angle Value (°)

C2-C1-C6 116.3(2)

O1-C7-C4 120.5(2)

O1-C7-C8 120.3(2)

C4-C7-C8 119.2(2)

C9-C8-C7 129.4(2)

C11-S1-C8 91.54(10)

Note: Atom numbering is based on the published crystallographic information file (CIF) for

CCDC 1542125.

Structural Insights
The crystal structure of (4-fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone reveals that the

fluorophenyl and thiophene rings are not coplanar. The stability of the crystal packing is

attributed to intermolecular C–H···O and C–H···F short contacts.[1]

Mandatory Visualization
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The following diagram illustrates the logical workflow from the initial synthesis of the compound

to the final analysis of its crystal structure.

Synthesis & Purification

Crystallographic Analysis

Precursor Reaction

Purification (Column Chromatography)

Crystallization (Ethanol)

X-ray Data Collection

Single Crystal Selection

Structure Solution (Direct Methods)

Structure Refinement
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Click to download full resolution via product page

Caption: Workflow from synthesis to crystallographic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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